

# PGA3 vs. PGA5 in Gastric Cancer Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pga3      |           |
| Cat. No.:            | B15543613 | Get Quote |

An objective analysis of the current evidence on Pepsinogen A3 and Pepsinogen A5 as potential biomarkers for gastric cancer, tailored for researchers, scientists, and drug development professionals.

The quest for sensitive and specific biomarkers for the early detection of gastric cancer is a critical area of oncological research. Among the candidates, pepsinogens, the precursors to the digestive enzyme pepsin, have been a subject of investigation. While the general pepsinogen I (PGI) to pepsinogen II (PGII) ratio is an established marker for atrophic gastritis, a high-risk precursor to gastric cancer, the specific roles of individual pepsinogen A (PGA) isoforms, such as **PGA3** and PGA5, are less defined. This guide provides a comparative analysis of the existing experimental data on **PGA3** and PGA5 as markers for gastric cancer.

It is important to note that to date, no clinical studies have been published that directly compare the diagnostic performance of **PGA3** and PGA5 for gastric cancer in a head-to-head manner. Therefore, this guide synthesizes the available, albeit separate, evidence for each marker to provide a comprehensive overview for the research community.

### Summary of Evidence: PGA3 vs. PGA5

The current body of research suggests different potential utilities and biological sample types for the detection of **PGA3** and PGA5 in the context of gastric cancer.



| Biomarker | Key Finding                                                                                                                                                                                   | Sample Type               | Implication                                                                          |
|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|--------------------------------------------------------------------------------------|
| PGA3      | Identified as an upregulated protein in gastric cancer cases. [1][2]                                                                                                                          | Urine                     | Potential as a non-<br>invasive diagnostic<br>marker.                                |
| PGA5      | An intense "fraction 5" (corresponding to PGA5) is associated with gastric cancer and premalignant changes.[3][4] Also found to be enriched in the bloodstream of gastric cancer patients.[5] | Gastric Mucosa,<br>Plasma | May serve as a marker for tissue-level changes and compromised gastric permeability. |

### **In-Depth Analysis of PGA3**

Recent proteomic studies have highlighted **PGA3** as a potential non-invasive biomarker for gastric cancer.

### **Experimental Data on PGA3**

A significant study utilizing tandem mass tags-based multiplexed mass spectrometry performed a comparative quantitative proteomic profiling of urine samples from patients with gastric cancer and healthy controls.[1][2] In this study, 246 proteins were found to be differentially expressed in the urine of gastric cancer patients, and notably, **PGA3** was identified as one of the upregulated proteins.[1][2] This finding points towards the possibility of using urinary **PGA3** as a screening tool, which would offer a significant advantage in terms of ease of sample collection and patient compliance. However, the study did not provide specific quantitative data on the sensitivity and specificity of **PGA3** as a standalone marker.

The Human Protein Atlas also provides some data on **PGA3** expression, noting distinct cytoplasmic immunoreactivity in a few analyzed cases of gastric cancer, while other cases were negative, suggesting heterogeneous expression in tumor tissues.



### **In-Depth Analysis of PGA5**

Evidence for PGA5 as a gastric cancer marker comes from both tissue-level and circulatory analyses.

#### **Experimental Data on PGA5**

Early research using electrophoretic analysis of gastric mucosal biopsies identified different pepsinogen A patterns. It was observed that a pattern with an "intense fraction 5," which corresponds to the PGA5 isozyme, was significantly associated with gastric cancer and its precursor, premalignant changes of the stomach.[3][4]

More recently, studies have found that proteins typically localized to the stomach lining, including PGA5, are enriched in the plasma of individuals with gastric cancer.[5] This is thought to be a consequence of a breakdown in the integrity of the stomach's permeability, allowing these proteins to leak into the bloodstream.[5] Furthermore, a pan-cancer analysis of the pepsinogen gene family suggested that PGA5 is more likely to be associated with cancer-related signaling pathways compared to other pepsinogens.[6]

### The Established Role of General Pepsinogen Testing

To provide context, it is useful to consider the performance of the established serum pepsinogen test, which typically measures total PGI levels and the PGI/PGII ratio. This test is widely used, particularly in East Asia, for screening for atrophic gastritis, a key risk factor for intestinal-type gastric cancer. A low PGI level (typically  $\leq$  70 ng/mL) and a low PGI/PGII ratio (typically  $\leq$  3.0) are indicative of atrophic gastritis and an increased risk of gastric cancer.[7][8]

## Performance of General Pepsinogen Screening (PGI & PGI/II Ratio)

The diagnostic accuracy of the general pepsinogen test varies across studies and populations. The following table summarizes findings from several studies.



| Study Cohort                            | Cut-off Criteria                             | Sensitivity                              | Specificity                              |
|-----------------------------------------|----------------------------------------------|------------------------------------------|------------------------------------------|
| Japanese Study                          | PGI < 70 ng/ml and<br>PGI/II ratio < 3.0     | 84.6%                                    | 73.5%                                    |
| US Nested Case-<br>Control Study (PLCO) | PGI ≤ 70μg/L and<br>PGI/II ratio ≤3.0        | 31.4% (overall) 44.3%<br>(non-cardia GC) | 94.7% (overall) 93.6%<br>(non-cardia GC) |
| Meta-analysis of 27 studies             | PGI ≤ 70μg/L and PG<br>I/II ratio ≤ 3.0      | 59%                                      | 73%                                      |
| Japanese Mass<br>Screening Study        | PGI < 50 ng/ml and<br>PG I/PG II ratio < 3.0 | 66.7%                                    | 81.5%                                    |

### **Experimental Protocols**

Below are detailed, representative methodologies for the key experiments cited in the analysis of **PGA3** and PGA5.

## Protocol 1: Urinary Proteomic Analysis for PGA3 Discovery

This protocol is based on the methodology for discovering urinary biomarkers via mass spectrometry.[1][2]

- Sample Collection: Collect mid-stream urine samples from both diagnosed gastric cancer
  patients (prior to chemotherapy) and age- and sex-matched healthy controls. Immediately
  place samples on ice and add a protease inhibitor cocktail.
- Sample Preparation: Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cell debris. Collect the supernatant and store it at -80°C until analysis.
- Protein Extraction and Digestion: Thaw the urine samples and subject them to acetone
  precipitation to concentrate the proteins. Resuspend the protein pellet in a lysis buffer.

  Quantify the protein concentration using a BCA assay. Take an equal amount of protein from
  each sample and perform in-solution trypsin digestion overnight at 37°C.



- Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each sample with a specific isobaric TMT reagent according to the manufacturer's instructions. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the TMT-labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
- Data Analysis: Process the raw mass spectrometry data using a proteomics software suite
   (e.g., Proteome Discoverer). Search the data against a human protein database (e.g.,
   UniProt) to identify peptides and proteins. Quantify the relative abundance of proteins across
   the different samples based on the reporter ion intensities from the TMT labels. Identify
   proteins that are significantly up- or downregulated in the gastric cancer group compared to
   the healthy control group.

### Protocol 2: Electrophoretic Analysis of PGA5 in Gastric Mucosa

This protocol is based on the methodology for analyzing pepsinogen A isozyme patterns in tissue.[4]

- Sample Collection: Obtain gastric mucosal biopsies via endoscopy from the fundic region of the stomach from patients undergoing investigation for gastric disorders.
- Tissue Homogenization: Immediately homogenize the biopsy samples in a cold extraction buffer (e.g., a Tris-HCl buffer with sucrose and Triton X-100).
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.
- Protein Quantification: Determine the total protein concentration of the supernatant using a standard method like the Bradford or BCA assay.
- Polyacrylamide Gel Electrophoresis (PAGE): Load equal amounts of protein from each sample onto a native polyacrylamide gel. This method separates proteins based on their charge and size without denaturation.



- Enzyme Activity Staining (Zymography): After electrophoresis, incubate the gel in a low pH buffer (e.g., pH 2.0-3.0) to activate the pepsinogens into pepsin. Then, overlay the gel with a substrate-containing gel (e.g., a gel containing hemoglobin or albumin). Areas with pepsin activity will digest the substrate, leaving clear bands upon staining with a protein stain like Coomassie Brilliant Blue.
- Pattern Analysis: Analyze the resulting pattern of cleared bands. The different bands correspond to different pepsinogen isozymes. Identify "fraction 5" (PGA5) and assess its intensity relative to other bands and between different patient samples.

# Visualizing Pathways and Workflows Gastric Carcinogenesis and Pepsinogen Alterations

The following diagram illustrates the progression of gastric disease and the associated changes in various pepsinogen markers.





Click to download full resolution via product page

Caption: Progression from healthy mucosa to gastric cancer with associated pepsinogen biomarker changes.

### **Experimental Workflow for Urinary Biomarker Discovery**

This diagram outlines the typical workflow for identifying a urinary biomarker like **PGA3** using proteomics.





Click to download full resolution via product page

Caption: A typical experimental workflow for urinary proteomic biomarker discovery.

#### **Conclusion and Future Directions**

Based on the currently available scientific literature, it is not possible to definitively state that either **PGA3** or PGA5 is a "better" marker for gastric cancer. The evidence suggests they may have different clinical applications:

 PGA3 shows promise as a non-invasive urinary marker, which would be highly advantageous for screening purposes. However, its diagnostic accuracy (sensitivity,



specificity, AUC) as a standalone marker needs to be rigorously evaluated in large, prospective cohorts.

 PGA5 has been identified as a potential marker in both gastric tissue and plasma, suggesting it may reflect both the local tumor environment and systemic changes. Further research is needed to develop and validate robust assays for quantifying plasma PGA5 and to determine its clinical utility for diagnosis or prognosis.

For researchers and drug development professionals, the key takeaway is that both **PGA3** and PGA5 warrant further investigation. Future studies should focus on:

- Direct comparative studies evaluating both markers in the same patient cohorts.
- Large-scale validation of the initial findings in diverse populations.
- Development of standardized, high-throughput assays (e.g., ELISAs) for the quantification of urinary PGA3 and plasma PGA5 to facilitate clinical translation.
- Investigation of their role in combination with other biomarkers, such as the PGI/PGII ratio or other novel proteins, to improve overall diagnostic accuracy for early-stage gastric cancer.

Ultimately, the path forward may involve leveraging a panel of biomarkers, potentially including specific pepsinogen isoforms, to achieve the sensitivity and specificity required for effective early detection of this deadly disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Urinary Proteomics for Discovery of Gastric Cancer Biomarkers to Enable Precision Clinical Oncology PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. Clinical significance of pepsinogen A isozymogens, serum pepsinogen A and C levels, and serum gastrin levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pepsinogen A polymorphism in gastric mucosa and urine, with special reference to patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The panoramic picture of pepsinogen gene family with pan-cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Pepsinogen as a Biomarker for Gastric Cancer in the United States: A Nested Case-Control Study using the PLCO Cancer Screening Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of Serum Pepsinogen in the Detection of Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PGA3 vs. PGA5 in Gastric Cancer Detection: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543613#pga3-vs-pga5-which-is-a-better-marker-for-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com